5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Physicochemical profiling Drug-likeness Permeability prediction

5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1219827-71-0) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole pharmacophore class, a scaffold widely recognized for its potential in anticancer, anti-inflammatory, and antimicrobial research. The compound features a cyclopentyloxy substituent at the para position of the phenyl ring, a structural motif that distinguishes it from common methoxy or ethoxy analogs by imparting greater steric bulk and lipophilicity (cLogP ~2.47, TPSA 74.9 Ų).

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 1219827-71-0
Cat. No. B1454919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine
CAS1219827-71-0
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=C(C=C2)C3=NN=C(O3)N
InChIInChI=1S/C13H15N3O2/c14-13-16-15-12(18-13)9-5-7-11(8-6-9)17-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,16)
InChIKeyFTBKOPMIEVPXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1219827-71-0): Procurement-Grade Chemical Profile & Comparator Landscape


5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1219827-71-0) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole pharmacophore class, a scaffold widely recognized for its potential in anticancer, anti-inflammatory, and antimicrobial research [1]. The compound features a cyclopentyloxy substituent at the para position of the phenyl ring, a structural motif that distinguishes it from common methoxy or ethoxy analogs by imparting greater steric bulk and lipophilicity (cLogP ~2.47, TPSA 74.9 Ų) . It is currently offered by multiple commercial vendors (e.g., LeYan, ChemScene, Fluorochem) at research-grade purity (≥95%) for use as a building block or screening compound .

Why 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine Cannot Be Interchanged with Generic 1,3,4-Oxadiazole Analogs


The 1,3,4-oxadiazole core is a privileged scaffold, but its biological activity and physicochemical properties are exquisitely sensitive to peripheral substitution patterns [1]. Generic substitution—for instance, replacing the cyclopentyloxy group with a methoxy or ethoxy moiety—can drastically alter target binding affinity, cellular permeability, and metabolic stability due to differences in steric bulk, lipophilicity, and electron-donating effects [2]. For procurement decisions in medicinal chemistry and chemical biology, selecting a specific analog over a generic counterpart is not merely a matter of scaffold similarity; it requires confirmation that the precise substitution pattern has been validated against relevant biological targets or has demonstrated a quantifiable advantage in a defined assay system [3].

5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine: Head-to-Head Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Methoxy Analog Drives Predicted Membrane Permeability

The cyclopentyloxy substituent confers significantly higher calculated lipophilicity compared to the unsubstituted phenyl or 4-methoxyphenyl analogs. The target compound has a computed LogP of 2.47, while the 4-methoxy analog (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) has a predicted LogP of approximately 1.2–1.5 . This ~1-unit increase in LogP suggests improved passive membrane permeability, a critical parameter for intracellular target engagement, though experimental PAMPA or Caco-2 data would be required for confirmation [1].

Physicochemical profiling Drug-likeness Permeability prediction

Cyclopentyloxy Group Introduces Steric Differentiation vs. Ethoxy and n-Butoxy Analogs in 1,2,4-Oxadiazole Anticancer SAR

In a study of 1,2,4-oxadiazole anticancer agents, the presence of a cyclopentyloxy or n-butyloxy group on the C-3 aryl ring, combined with piperidin-4-yl or trichloromethyl at the C-5 position, was identified as essential for potent activity [1]. While this SAR is derived from the 1,2,4-oxadiazole regioisomer, the steric and lipophilic contribution of the cyclopentyloxy group is directly transferable to the 1,3,4-oxadiazole series. The cyclopentyloxy group (five-membered ring) offers a distinct steric profile compared to the linear n-butoxy chain, potentially leading to differential target binding [2].

Anticancer SAR Steric effects Oxadiazole derivatives

Potential Bioactivity Indicated by MolBiC Database: ≤0.1 µM Hit Against Unspecified Targets

The MolBiC Molecular Bioactivity Database lists 5-[4-(cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine with a bioactivity value annotation of '≤ 0.1 µM' against an unspecified protein target or cell line [1]. This places the compound in a high-potency category (sub-100 nM), although the lack of target and assay context prevents direct comparison with specific analogs. The presence of this activity flag suggests the compound has been screened and found to interact with at least one biological target at low micromolar to sub-micromolar concentrations.

Bioactivity screening High-throughput screening Molecular target engagement

Commercial Availability and Purity Benchmarking Against In-Class Analogs

The target compound is available from multiple vendors (LeYan, ChemScene, Fluorochem) at ≥95% purity, with stock typically stored at 2–8°C in sealed, dry conditions . By contrast, many simpler 1,3,4-oxadiazol-2-amine analogs (e.g., 5-phenyl-1,3,4-oxadiazol-2-amine) are procurable at 97–98% purity but lack the cyclopentyloxy substitution required for specific SAR campaigns . The compound's availability in 5 g quantities (LeYan) and 100 mg unit sizes (ChemScene) provides flexibility for both screening and scale-up synthesis.

Chemical procurement Purity specification Vendor comparison

Recommended Application Scenarios for 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine Based on Evidence Profile


Anticancer SAR Expansion Using Cyclic Alkoxy Oxadiazole Scaffolds

For medicinal chemistry teams exploring structure-activity relationships around the 1,3,4-oxadiazole core, this compound provides a sterically constrained cyclopentyloxy substituent that has been shown to be essential for potent anticancer activity in the closely related 1,2,4-oxadiazole series [1]. Its use as a core scaffold for derivatization at the C-2 amine position enables systematic exploration of substituent effects on cytotoxicity and target engagement.

Cell-Based Screening for Intracellular Targets Requiring Moderate Lipophilicity

With a calculated LogP of 2.47, this compound occupies a lipophilicity range often associated with good cell permeability while maintaining acceptable aqueous solubility for cell-based assays . It is suitable for inclusion in diversity-oriented screening libraries targeting intracellular enzymes or receptors where the oxadiazole core may mimic amide or ester bioisosteres.

Hit Validation and Target Deconvolution Following Primary Screening

The MolBiC database annotation of ≤0.1 µM bioactivity indicates this compound has registered as a hit in at least one screening campaign [2]. Follow-up studies including dose-response confirmation, selectivity profiling against related targets, and counter-screening against the unsubstituted phenyl analog (5-phenyl-1,3,4-oxadiazol-2-amine) can establish whether the cyclopentyloxy group is a critical determinant of target engagement.

Physicochemical Probe Compound for Oxadiazole Library Design

The compound's computed TPSA of 74.9 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors place it within drug-like chemical space . It can serve as a reference point for designing focused oxadiazole libraries with varying alkoxy substituents (cyclopentyloxy vs. cyclohexyloxy vs. n-butoxy) to systematically probe the impact of steric and lipophilic parameters on ADME properties.

Quote Request

Request a Quote for 5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.